![molecular formula C8H10FNS B1374464 [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine CAS No. 1256727-03-3](/img/structure/B1374464.png)

[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine

Overview

Description

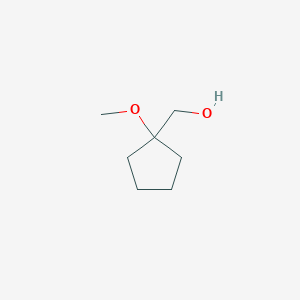

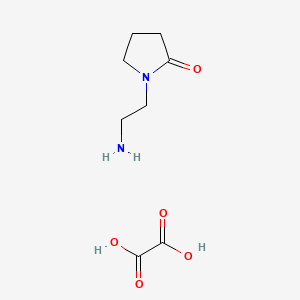

“[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the CAS number 1256727-03-3 . It has a molecular weight of 171.24 . The IUPAC name for this compound is [5-fluoro-2-(methylsulfanyl)phenyl]methanamine .

Molecular Structure Analysis

The molecular formula of “[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine” is C8H10FNS . The InChI code for this compound is 1S/C8H10FNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis

“[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine” has a molecular weight of 171.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Biased Agonists in Antidepressant Drug Development : Novel derivatives of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These derivatives have been found to exhibit high affinity for 5-HT1A receptors, selectivity over other receptors, and a promising pharmacokinetic profile, with one derivative showing potent antidepressant-like activity in vivo (Sniecikowska et al., 2019).

Catalyst- and Solvent-Free Synthesis for Pharmaceutical Development : Efficient approaches for the regioselective synthesis of derivatives of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine have been developed, which are important for pharmaceutical applications. These include a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting advancements in greener chemical synthesis techniques (Moreno-Fuquen et al., 2019).

Nucleophilic Substitution Reactions in Chemical Synthesis : Research on the rate constants for substitution of the 2-methylsulfanyl group in related compounds has provided insights into the chemical behavior of these compounds, which is relevant for their further manipulation in synthetic chemistry (Kheifets et al., 2004).

Serotonin/Noradrenaline Reuptake Inhibition for CNS Disorders : Novel series of 1-(2-phenoxyphenyl)methanamines, which can be structurally related, have shown potential as selective dual serotonin and noradrenaline reuptake inhibitors, which is significant for the treatment of certain central nervous system disorders (Whitlock et al., 2008).

Metabotropic Glutamate Receptor Modulation for Antipsychotic Applications : ADX47273, a compound structurally related to [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine, has been identified as a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5, showing potential in antipsychotic and procognitive applications (Liu et al., 2008).

Analytical Characterization for Research and Clinical Applications : Analytical characterization of N,N-diallyltryptamine derivatives, including those structurally related to [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine, has been conducted to provide crucial data for both clinical and non-clinical research applications, addressing the challenges of newly emerging substances (Brandt et al., 2017).

Biased Agonism in Drug Discovery : Advances in drug discovery have led to the development of novel 'biased agonists' at the 5-HT1A receptor, with derivatives of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine showing potential for treating CNS disorders. These biased agonists selectively target therapeutic activity without triggering side effects (Sniecikowska et al., 2019).

Phase I Metabolism and Biotransformation Studies : A study on the synthesis and biotransformation pathways of a thioether compound structurally related to [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine has provided insights into its metabolic stability and the interspecies differences in its metabolism, which are critical for understanding its pharmacological properties (Kubowicz-Kwaoeny et al., 2019).

properties

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADLKBJGOHBNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)

![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)